molecular formula C32H28Cl2N2O6 B12038119 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate CAS No. 477731-84-3

4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12038119
CAS No.: 477731-84-3
M. Wt: 607.5 g/mol
InChI Key: SCSQDPXXENOAEK-XZYGTATASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-({2-[4-(benzyloxy)phenoxy]propanoyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477731-84-3

Molecular Formula

C32H28Cl2N2O6

Molecular Weight

607.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C32H28Cl2N2O6/c1-3-39-30-17-23(9-16-29(30)42-32(38)27-15-10-24(33)18-28(27)34)19-35-36-31(37)21(2)41-26-13-11-25(12-14-26)40-20-22-7-5-4-6-8-22/h4-19,21H,3,20H2,1-2H3,(H,36,37)/b35-19+

InChI Key

SCSQDPXXENOAEK-XZYGTATASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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